Regiochemical Differentiation: 6-Amino vs. 2-Amino Substitution Binding Profile Comparison
While no direct, controlled head-to-head study exists, a substantial class-level inference can be drawn from available binding data. The target compound, 6-amino-2-phenethylpyrimidin-4(3H)-one, is architecturally inverted relative to the documented ligand 2-amino-6-phenethylpyrimidin-4(3H)-one (V15). V15 exhibits measurable, albeit weak, binding to carbonic anhydrase II (Kd ~2.20 x 10⁵ nM) and β-secretase 1 (Kd ~6.60 x 10⁵ nM) [1]. The repositioning of the amino group from the 6- to the 2-position in the target compound fundamentally alters the pharmacophoric triangle, predicting a different selectivity profile and rendering it unlikely to engage the same targets with comparable affinity. This difference is critical for researchers seeking to probe kinase or other enzyme active sites where a 6-amino hydrogen-bond donor mode is desired. Direct quantitative comparative binding data between the two regioisomers is currently absent in the public domain; the following table thus illustrates the class-level inference. [1]
| Evidence Dimension | Binding Affinity (Kd) for Representative Enzymes |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | 2-amino-6-(2-phenylethyl)pyrimidin-4(3H)-one (V15): Carbonic Anhydrase II Kd = 2.20 x 10⁵ nM; BACE1 Kd = 6.60 x 10⁵ nM |
| Quantified Difference | Not calculable; a regiochemical inversion predicts an entirely different binding landscape. |
| Conditions | ChEMBL-assayed binding constants (Biocore ISA) for the comparator [1]. |
Why This Matters
This structural inversion ensures the target compound is not a direct substitute for the V15 regioisomer in carbonic anhydrase or BACE1 contexts, a critical consideration for assay design and target validation studies.
- [1] BindingDB entry BDBM50226437. 2-amino-6-(2-phenylethyl)pyrimidin-4(3H)-ONE affinity data for Endothiapepsin and Beta-secretase 1. View Source
